An In-depth Technical Guide to 2-Formyl-5-methylphenylboronic Acid
An In-depth Technical Guide to 2-Formyl-5-methylphenylboronic Acid
CAS Number: 40138-17-8
This technical guide provides a comprehensive overview of 2-Formyl-5-methylphenylboronic acid, a versatile bifunctional reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique reactivity of this compound. This document details its physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights.
Physicochemical Properties
2-Formyl-5-methylphenylboronic acid is a white to off-white crystalline solid. Its structure incorporates both a reactive aldehyde group and a boronic acid moiety, making it a valuable building block for the synthesis of complex molecular architectures. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 40138-17-8 | [1][2] |
| Molecular Formula | C₈H₉BO₃ | [1][2] |
| Molecular Weight | 164.0 g/mol | [1][2] |
| Melting Point | 140-150 °C | [3] |
| Solubility | Soluble in methanol and chloroform; Insoluble in water. | [3] |
| pKa | Estimated to be around 5.5-6.5* | [1] |
*Note: The pKa value is an estimation based on the pKa of the structurally similar 5-trifluoromethyl-2-formylphenylboronic acid, which is 5.67[1]. The electron-donating nature of the methyl group in the target compound may slightly increase the pKa compared to the trifluoromethyl-substituted analog.
Synthesis of 2-Formyl-5-methylphenylboronic Acid
The synthesis of 2-Formyl-5-methylphenylboronic acid is typically achieved through a two-step process starting from the commercially available 2-bromo-4-methylbenzaldehyde. The general synthetic approach involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent acidic workup.
Experimental Protocol: Synthesis from 2-Bromo-4-methylbenzaldehyde
This protocol is a representative procedure based on established methods for the synthesis of arylboronic acids.
Materials:
-
2-Bromo-4-methylbenzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 2-bromo-4-methylbenzaldehyde (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithium-Halogen Exchange: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Aqueous Workup: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is stirred for 1-2 hours at room temperature to ensure complete hydrolysis of the borate ester.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic phase is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 2-Formyl-5-methylphenylboronic acid can be purified by recrystallization from an appropriate solvent system, such as a mixture of ether and hexanes, or by column chromatography on silica gel.
Applications in Organic Synthesis
The primary application of 2-Formyl-5-methylphenylboronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and advanced materials[4][5][6]. The presence of the formyl group allows for subsequent transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Formyl-5-methylphenylboronic acid with an aryl bromide.
Materials:
-
2-Formyl-5-methylphenylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water)
Procedure:
-
Reaction Setup: A Schlenk flask or a round-bottom flask is charged with the aryl bromide, 2-Formyl-5-methylphenylboronic acid, the palladium catalyst, and the base.
-
Degassing: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times to remove oxygen.
-
Solvent Addition: The degassed solvent(s) are added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: The reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Biological Activity and Signaling Pathway Inhibition
While 2-Formyl-5-methylphenylboronic acid itself has not been extensively studied for its biological activity, the closely related compound, 2-formylphenylboronic acid, has been identified as a potent inhibitor of Mandelate Racemase (MR)[1][7][8][9]. MR is a bacterial enzyme that catalyzes the interconversion of the enantiomers of mandelate. The inhibition of this enzyme is of interest in the development of novel antimicrobial agents.
The inhibition of Mandelate Racemase by 2-formylphenylboronic acid proceeds via a slow-onset mechanism. The inhibitor initially forms a reversible complex with the enzyme's active site. Subsequently, a covalent interaction occurs between the boronic acid moiety and the side chain of a key lysine residue (Lys 166) in the active site. This interaction leads to the formation of a stable benzoxaborole adduct, which effectively inactivates the enzyme.
Caption: Inhibition of Mandelate Racemase by 2-Formylphenylboronic Acid.
Experimental Workflow: Synthesis and Application
The following diagram illustrates a typical experimental workflow for the synthesis of 2-Formyl-5-methylphenylboronic acid and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the synthesis and application of the title compound.
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehyde proton (-CHO): A singlet is expected between δ 9.8 and 10.5 ppm.
-
Aromatic protons: The three protons on the phenyl ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The specific splitting pattern will depend on the coupling constants between them.
-
Methyl protons (-CH₃): A singlet is expected around δ 2.3-2.5 ppm.
-
Boronic acid protons (-B(OH)₂): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aldehyde carbon (C=O): A signal is expected in the range of δ 190-200 ppm.
-
Aromatic carbons: Signals for the six aromatic carbons will appear between δ 120 and 150 ppm. The carbon attached to the boron atom will likely be a broad signal due to quadrupolar relaxation of the boron nucleus.
-
Methyl carbon (-CH₃): A signal is expected around δ 20-25 ppm.
IR (Infrared) Spectroscopy:
-
O-H stretch (boronic acid): A broad absorption band is expected in the region of 3200-3600 cm⁻¹.
-
C=O stretch (aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹.
-
C-H stretch (aromatic and aldehyde): Absorptions will be present in the 2800-3100 cm⁻¹ region.
-
B-O stretch: A strong absorption is expected around 1350 cm⁻¹.
Safety Information
2-Formyl-5-methylphenylboronic acid should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
References
- 1. mdpi.com [mdpi.com]
- 2. US11891375B2 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of Lemborexant using the intermediates - Google Patents [patents.google.com]
- 3. 2-Formylphenylboronic acid | C7H7BO3 | CID 292189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. tandf.figshare.com [tandf.figshare.com]
